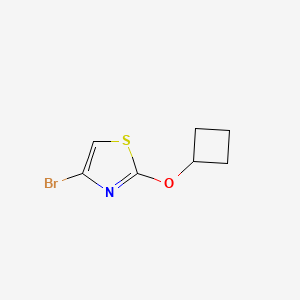

4-Bromo-2-(cyclobutoxy)thiazole

CAS No.:

Cat. No.: VC16221580

Molecular Formula: C7H8BrNOS

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNOS |

|---|---|

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | 4-bromo-2-cyclobutyloxy-1,3-thiazole |

| Standard InChI | InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-5-2-1-3-5/h4-5H,1-3H2 |

| Standard InChI Key | QGCOAHFQSWOTRP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)OC2=NC(=CS2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Bromo-2-(cyclobutoxy)thiazole is systematically named 4-bromo-2-cyclobutyloxy-1,3-thiazole under IUPAC conventions . Its molecular structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur at positions 1 and 3) substituted with a bromine atom at position 4 and a cyclobutyl ether group at position 2. The compound’s SMILES notation, C1CC(C1)OC2=NC(=CS2)Br, succinctly encodes this arrangement .

Table 1: Key Identifiers of 4-Bromo-2-(cyclobutoxy)thiazole

| Property | Value |

|---|---|

| CAS Number | 1159816-13-3 |

| Molecular Formula | C₇H₈BrNOS |

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | 4-bromo-2-cyclobutyloxy-1,3-thiazole |

| SMILES | C1CC(C1)OC2=NC(=CS2)Br |

| InChIKey | QGCOAHFQSWOTRP-UHFFFAOYSA-N |

Stereochemical and Conformational Analysis

Synthesis and Manufacturing

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis—a classical method involving the reaction of α-halo carbonyl compounds with thioamides—has been adapted to produce derivatives like 4-Bromo-2-(cyclobutoxy)thiazole. For instance, Maehr and Yang demonstrated the synthesis of ethyl methyl((4-cyclobutylthiazol-2-yl)methyl)phosphonate, a structurally related compound, via a multi-step process:

-

Thioamide Formation: Diethyl cyanomethylphosphonate was treated with hydrogen sulfide in the presence of triethylamine and pyridine to yield a thioamide intermediate.

-

Bromination: Bromoacetylcyclobutane was reacted with bromine at 5°C to generate an α-bromo ketone precursor.

-

Cyclocondensation: The α-bromo ketone was combined with the thioamide under reflux conditions, facilitating thiazole ring formation .

This pathway highlights the utility of cyclobutyl-containing α-bromo ketones in constructing the target molecule’s backbone.

Alternative Synthetic Routes

Heravi et al. reported a solvent-free, one-pot synthesis of 2,4-disubstituted thiazoles using α-halo carbonyl compounds and thiourea. Applied to 4-Bromo-2-(cyclobutoxy)thiazole, this method would involve:

-

Grinding Protocol: Mechanochemical activation of bromoacetylcyclobutane and thiourea at room temperature.

-

In Situ Cyclization: Formation of the thiazole ring via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromo ketone, followed by bromide elimination .

This approach offers advantages in sustainability and yield compared to traditional reflux-based methods.

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data specific to 4-Bromo-2-(cyclobutoxy)thiazole are scarce, analogous brominated thiazoles exhibit melting points between 80–120°C and decomposition temperatures exceeding 200°C . The cyclobutyl group’s strain energy (approximately 26 kcal/mol) may lower thermal stability relative to unsubstituted thiazoles, necessitating storage under inert conditions .

Solubility and Partitioning

The compound’s solubility profile is influenced by its polarizable bromine atom and nonpolar cyclobutyl group:

-

Polar Solvents: Moderate solubility in ethanol and acetone due to hydrogen bonding with the thiazole’s sulfur and nitrogen atoms.

-

Nonpolar Solvents: Limited solubility in hexane or toluene, attributed to the cyclobutyl group’s hydrophobic character.

-

logP Estimate: Calculated logP values (e.g., XLogP3-AA: 2.7) suggest moderate lipophilicity, suitable for membrane permeability in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume